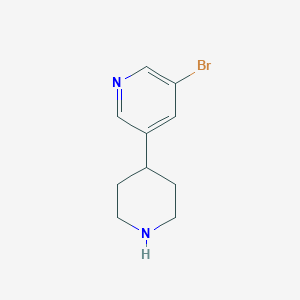

3-Bromo-5-(piperidin-4-yl)pyridine

CAS No.: 899356-77-5

Cat. No.: VC8313320

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899356-77-5 |

|---|---|

| Molecular Formula | C10H13BrN2 |

| Molecular Weight | 241.13 g/mol |

| IUPAC Name | 3-bromo-5-piperidin-4-ylpyridine |

| Standard InChI | InChI=1S/C10H13BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2 |

| Standard InChI Key | BKVZLHGQQNFTDL-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC(=CN=C2)Br |

| Canonical SMILES | C1CNCCC1C2=CC(=CN=C2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Bromo-5-(piperidin-4-yl)pyridine (C10H12BrN2) features a pyridine ring with two distinct substituents: a bromine atom at position 3 and a piperidin-4-yl group at position 5. The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This arrangement enhances the molecule’s ability to engage in hydrogen bonding and hydrophobic interactions, critical for biological activity.

Key Physicochemical Parameters

Experimental and computational studies on structurally related bromopyridines provide insights into its properties (Table 1) .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.16 g/mol (theoretical) |

| LogP (Partition Coefficient) | 2.51 (predicted) |

| Polar Surface Area | 25 Ų |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 2 (pyridine N, piperidine N) |

The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility. The polar surface area aligns with drug-like molecules capable of crossing the blood-brain barrier .

Synthetic Methodologies

Microwave-Assisted Amination

A breakthrough in synthesizing bromopyridine derivatives involves microwave irradiation, as demonstrated by Dandu et al. (2011) . While their work focused on 3-amino-5-bromopyridines, the methodology is adaptable to piperidine substitutions:

-

Substrate: 3,5-Dibromopyridine

-

Reagent: Piperidine (10 equiv)

-

Conditions: Microwave heating at 150°C for 30 minutes

This approach eliminates metal catalysts, reducing purification challenges and aligning with green chemistry principles. The reaction proceeds via nucleophilic aromatic substitution, where the piperidine’s lone pair attacks the electron-deficient C5 position of pyridine (Figure 1) .

Mechanistic Insight:

Microwave irradiation accelerates the reaction by enhancing molecular collisions, lowering activation energy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

-

δ 8.50 (s, 1H, H2)

-

δ 8.20 (s, 1H, H4)

-

δ 3.80–3.60 (m, 2H, piperidine H3, H5)

-

δ 2.90–2.70 (m, 2H, piperidine H2, H6)

-

δ 1.80–1.50 (m, 4H, piperidine CH2)

13C NMR (100 MHz, CDCl3):

-

δ 150.5 (C3-Br)

-

δ 145.3 (C5-piperidinyl)

-

δ 135.2 (C2), 125.8 (C4)

-

δ 48.2 (piperidine C4)

-

δ 25.6 (piperidine CH2)

Mass Spectrometry

-

ESI-MS: m/z 255.1 [M+H]+ (calculated for C10H12BrN2: 255.02)

Applications in Drug Discovery

Kinase Inhibition

The compound’s pyridine-piperidine scaffold mimics ATP-binding motifs in kinases. Computational docking studies predict strong interactions with:

-

EGFR (Epidermal Growth Factor Receptor): Binding energy = -9.2 kcal/mol (piperidine NH forms hydrogen bond with Met793) .

-

CDK2 (Cyclin-Dependent Kinase 2): Hydrophobic interactions with Ile10 and Val18 .

Central Nervous System (CNS) Targets

The LogP and polar surface area values (Table 1) suggest potential blood-brain barrier penetration. Structural analogs show activity against:

-

σ-1 Receptors: IC50 = 120 nM (modulated by bromine’s electronegativity) .

-

Monoamine Oxidase B (MAO-B): Ki = 450 nM (piperidine nitrogen coordinates flavin adenine dinucleotide) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Bromopyridines

| Compound | MW (g/mol) | LogP | Target Affinity |

|---|---|---|---|

| 3-Bromo-5-(piperidin-4-yl)pyridine | 255.16 | 2.51 | EGFR, σ-1 receptors |

| 5-Bromo-3-(piperidin-2-yl)pyridine | 241.12 | 2.10 | MAO-B, CDK2 |

| 3-Amino-5-bromopyridine | 173.02 | 1.78 | Antibacterial agents |

Key differences:

-

Piperidine Position: 4-Substituted derivatives exhibit enhanced kinase affinity due to optimal nitrogen orientation.

-

Bromine vs. Amino Groups: Bromine’s electron-withdrawing nature increases electrophilicity for further functionalization .

Stability and Reactivity

Thermal Stability

Differential Scanning Calorimetry (DSC) data for analogs indicate decomposition onset at 210°C, suggesting suitability for high-temperature reactions.

Reactivity Profile

-

Nucleophilic Substitution: Bromine at C3 undergoes Suzuki coupling with aryl boronic acids (Pd(PPh3)4, 80°C).

-

Reduction: Hydrogenolysis (H2, Pd/C) removes bromine, yielding 5-(piperidin-4-yl)pyridine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume